Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic hexahydroquinoline derivative with a complex substitution pattern. Key structural features include:
- Position 4: A 4-chloro-3-nitrophenyl group, introducing strong electron-withdrawing effects.
- Position 7: A 3,4-dimethoxyphenyl group, contributing steric bulk and moderate electron-donating properties.
- Position 2: A methyl group, enhancing steric stability.
- Ester group: Ethyl ester at position 3, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C27H27ClN2O7 |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H27ClN2O7/c1-5-37-27(32)24-14(2)29-19-10-17(15-7-9-22(35-3)23(13-15)36-4)12-21(31)26(19)25(24)16-6-8-18(28)20(11-16)30(33)34/h6-9,11,13,17,25,29H,5,10,12H2,1-4H3 |
InChI Key |
FHLSPQVTONVLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 503591-63-7) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its anti-inflammatory and anticancer properties, along with structure–activity relationships (SAR) derived from various studies.
- Molecular Formula : C27H27ClN2O7
- Molecular Weight : 526.97 g/mol
- Structural Characteristics : The compound features a hexahydroquinoline core with multiple functional groups that may influence its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of similar compounds within the hexahydroquinoline class. For instance:
- Cyclooxygenase Inhibition : Inhibitors of COX enzymes are crucial in managing inflammation. Compounds structurally related to the target compound have shown significant inhibition of COX-1 and COX-2 enzymes. IC50 values for selected derivatives ranged from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer activity of related compounds has been documented extensively:
- Cell Line Studies : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). For example, one derivative exhibited an IC50 value of 3.236 μM against HCT116 cells .
Structure–Activity Relationships (SAR)
The biological activity of the compound can be correlated with its structural features:
- Substituents : The presence of electron-withdrawing groups (like the nitro and chloro groups) enhances the inhibitory activity against COX enzymes.
- Core Structure : The hexahydroquinoline scaffold is critical for maintaining the biological activity observed in related compounds.
Case Studies
Several case studies have provided insights into the efficacy of similar compounds:
- A study demonstrated that derivatives with similar structures exhibited enhanced anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac .
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |
Scientific Research Applications
Synthetic Applications
The compound's complex structure allows for various modifications that can enhance its therapeutic properties. It serves as a valuable intermediate in the synthesis of other biologically active compounds. Researchers are exploring its potential in:
- Drug Development : Its unique characteristics may lead to the development of new drugs with improved efficacy and safety profiles .
- Material Science : The compound's properties may also find applications in developing advanced materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the significance of hexahydroquinoline derivatives in medicinal chemistry:
- Anticancer Studies : Research on related compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo models. For example, derivatives have been synthesized that exhibit selective cytotoxicity towards breast cancer cells .
- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds is crucial for assessing their therapeutic potential. Preliminary studies suggest favorable pharmacokinetic properties for hexahydroquinoline derivatives.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its dual aromatic substituents (chloro-nitro and dimethoxy groups). Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
Crystallographic and Physicochemical Properties
Preparation Methods
Reaction Components and Mechanism
The Hantzsch synthesis involves the condensation of:
-
1,3-Dicarbonyl precursor : Dimedone (5,5-dimethyl-1,3-cyclohexanedione) or cyclohexane-1,3-dione.
-
Aldehydes : 4-Chloro-3-nitrobenzaldehyde (electron-deficient) and 3,4-dimethoxybenzaldehyde (electron-rich).
-
β-Ketoester : Ethyl acetoacetate (for the ester moiety).
The mechanism proceeds via:
Table 1: Catalyst Screening for Hantzsch Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| ZrOCl₂·8H₂O (0.15 mol%) | EtOH | 83.75 | 2.5 | 89 | |
| [H₂-DABCO][HSO₄]₂ | EtOH | RT | 0.25 | 95 | |
| CH₃CO₂H | CH₃CN | 80 | 4 | 78 | |
| Solvent-free | N/A | 80 | 3 | 85 |
Key Observations :
-
ZrOCl₂·8H₂O : Optimal at 0.15 mol% loading, with excess causing phase changes that reduce yield.
-
Ionic liquids : [H₂-DABCO][HSO₄]₂ enables room-temperature reactions (5–15 min) via hydrogen-bond activation.
-
Acetic acid : Less efficient but cost-effective for large-scale synthesis.
Solid-State Synthesis Without Solvent
Methodology
A solvent- and catalyst-free approach involves grinding:
Advantages:
Ionic Liquid-Catalyzed Green Synthesis
Optimization Using [H₂-DABCO][HSO₄]₂
The ionic liquid catalyzes the one-pot reaction by activating aldehydes and 1,3-dicarbonyls via hydrogen bonding.
Table 2: Reaction Optimization for Ionic Liquid System
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 30 mg | Maximizes H-bond activation |
| Solvent | EtOH | Enhances solubility of nitro groups |
| Temperature | RT | Prevents nitro group decomposition |
| Reaction time | 15 min | Balances cyclization and side reactions |
Gram-scale Application :
Micellar Media Synthesis Using Triton X-100
Aqueous Micellar Conditions
Triton X-100 (20 mol%) in water facilitates:
Table 3: Substrate Scope in Micellar Media
| Aldehyde Substituent | Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-NO₂ | 98 | 30 |
| 4-Cl | 94 | 90 |
| 3,4-(OCH₃)₂ | 93 | 120 |
Limitations :
Structural Characterization and Validation
Spectroscopic Data
Crystallographic Data
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic routes for Ethyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do substituents influence reaction conditions?
The synthesis of hexahydroquinoline derivatives typically involves multi-component reactions (MCRs) such as the Hantzsch reaction. For this compound, key steps include:
- Condensation : Reacting substituted aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and ammonia derivatives.
- Cyclization : Acid- or base-catalyzed cyclization to form the quinoline core.
- Substituent effects :
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substituent positions and ring conformations. For example, methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- X-ray crystallography : Resolves spatial arrangements, such as chair/twisted-boat conformations in the hexahydroquinoline ring and hydrogen-bonding networks (e.g., N–H···O interactions) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 523.14 for C₂₈H₂₆ClN₃O₇) .
Q. How do solvent polarity and temperature impact the compound’s stability during storage?
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate nitro group degradation under light.
- Storage recommendations :
- Temperature: –20°C in amber vials to prevent photodegradation.
- Avoid protic solvents (e.g., MeOH) to minimize ester hydrolysis .
Advanced Research Questions
Q. What computational methods are suitable for predicting this compound’s bioactivity and binding modes?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes like DHFR or kinases). The 3-nitro group may act as a hydrogen-bond acceptor .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electrostatic potential (ESP) maps, highlighting nucleophilic/electrophilic regions .
- MD simulations : Assess conformational flexibility in aqueous/PBS buffers to predict pharmacokinetics .
Q. How do structural modifications (e.g., chloro vs. methoxy groups) alter biological activity?
Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?
- Yield discrepancies : Optimize catalyst systems (e.g., switch from HCl to p-TSA for higher yields (~75% vs. 50%)) .
- NMR shifts : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve signal splitting caused by hydrogen bonding .
- Crystallographic variations : Compare unit cell parameters (e.g., space group P2₁/c vs. P1) to identify polymorphism .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for nitro group-containing intermediates .
- Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate regioisomers .
- Quality control : Monitor by-products (e.g., dechlorinated analogs) via LC-MS .
Methodological Guidelines
- Experimental design : Prioritize DoE (Design of Experiments) to assess variables (e.g., solvent, catalyst ratio) .
- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models .
- Safety protocols : Handle nitro derivatives in fume hoods due to potential mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
